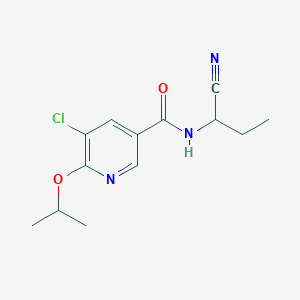
5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide, also known as CPYC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Scientific Research Applications
5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide has been studied for its potential applications in various research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neurology, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In immunology, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide is not fully understood, but it has been proposed that it may act as a kinase inhibitor, blocking the activity of specific enzymes involved in cell signaling pathways. This inhibition may lead to the induction of apoptosis in cancer cells or the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, the protection of neurons from oxidative stress, and the reduction of inflammation. These effects make this compound a promising candidate for use in various research fields.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide in lab experiments is its high purity and yield, which allows for reliable and consistent results. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results.
Future Directions
There are many potential future directions for research on 5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide. One direction is to further investigate its potential applications in cancer research, neurology, and immunology. Another direction is to elucidate the mechanism of action of this compound, which may lead to the development of more effective drugs. Additionally, research could be conducted on the potential side effects of this compound and ways to mitigate these effects.
Conclusion:
In conclusion, this compound is a promising compound that has been widely studied for its potential applications in scientific research. Its high purity and yield make it a reliable candidate for use in lab experiments, and its range of biochemical and physiological effects make it a potential candidate for the development of drugs in various research fields. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects, but its potential applications make it a valuable compound for scientific research.
Synthesis Methods
The synthesis of 5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide involves the reaction of 6-bromo-3-chloropyridine-2-carboxylic acid with 1-cyanopropylamine in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with propan-2-ol and hydrochloric acid to yield this compound. This synthesis method has been reported to have a high yield and purity, making it a reliable method for the production of this compound.
Properties
IUPAC Name |
5-chloro-N-(1-cyanopropyl)-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-4-10(6-15)17-12(18)9-5-11(14)13(16-7-9)19-8(2)3/h5,7-8,10H,4H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCJQHGTFEGOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(N=C1)OC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)
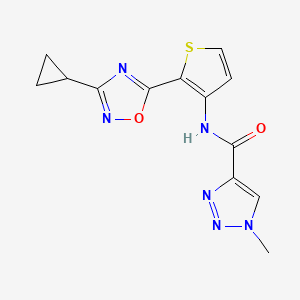
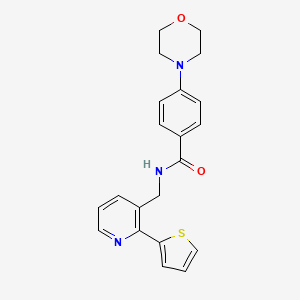
![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)
![3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2394763.png)
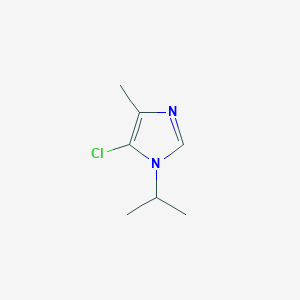
![3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394765.png)
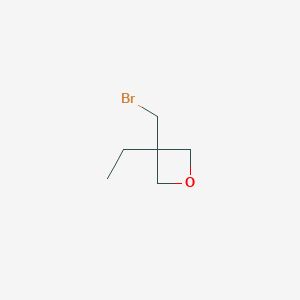
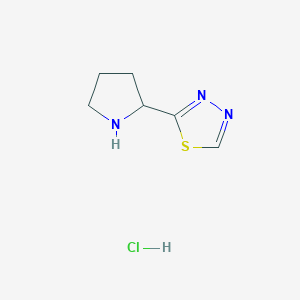
![3-Methyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2394772.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2394773.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)
